N-(3,5-dichlorophenyl)imidodicarbonimidic diamide
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Overview
Description
N-(3,5-dichlorophenyl)imidodicarbonimidic diamide is a chemical compound with the molecular formula C8H9Cl2N5 and a molecular weight of 246.10 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an imidodicarbonimidic diamide group. It is commonly used in scientific research and as a synthetic intermediate in various chemical processes .
Scientific Research Applications
N-(3,5-dichlorophenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: Employed in the production of polymers and resins.
Mechanism of Action
Target of Action
The primary target of N-(3,5-dichlorophenyl)imidodicarbonimidic diamide is the enzyme Thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is an essential precursor for DNA replication and repair .
Mode of Action
This compound: interacts with its target, Thymidylate synthase, by binding to its active site . This interaction inhibits the enzyme’s activity, leading to a decrease in the production of dTMP
Biochemical Pathways
The inhibition of Thymidylate synthase by This compound affects the de novo mitochondrial thymidylate biosynthesis pathway . This pathway is responsible for the production of dTMP, a critical component of DNA. By inhibiting this pathway, the compound can disrupt DNA synthesis and repair, leading to cell cycle arrest and potentially cell death .
Pharmacokinetics
The ADME properties of This compound Like many small molecules, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces . These properties can impact the compound’s bioavailability, or the proportion of the administered dose that reaches the systemic circulation and can exert a therapeutic effect .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily due to its inhibition of Thymidylate synthase and the subsequent disruption of DNA synthesis and repair . This can lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For example, the compound’s stability and solubility can be affected by temperature and pH, which can impact its absorption and distribution in the body . Additionally, the compound’s efficacy can be influenced by the presence of other drugs or substances that interact with the same target or biochemical pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)imidodicarbonimidic diamide typically involves the reaction of 3,5-dichloroaniline with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsacidic or neutral medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Sodium hydroxide, potassium tert-butoxide; reaction conditionspolar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)imidodicarbonimidic diamide can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)imidodicarbonimidic diamide: Similar structure but with chlorine atoms at different positions on the phenyl ring. This compound may exhibit different reactivity and biological activity.
N-(3,5-difluorophenyl)imidodicarbonimidic diamide:
N-(3,5-dibromophenyl)imidodicarbonimidic diamide: Bromine atoms replace chlorine atoms, resulting in variations in reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXACHZAYWAZJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C(N)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339817 |
Source
|
Record name | N-(3,5-dichlorophenyl)imidodicarbonimidic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-93-1 |
Source
|
Record name | N-(3,5-dichlorophenyl)imidodicarbonimidic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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